1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid
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Overview
Description
1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with dimethyl groups and a cyclobutane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the reaction of pyrazolic carboxylate with sodium in toluene, followed by the addition of 1-(3-bromophenyl)ethanone at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing efficient reaction conditions and scalable processes.
Chemical Reactions Analysis
Types of Reactions: 1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the cyclobutane moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors. This interaction can modulate biological pathways, leading to the observed pharmacological effects .
Comparison with Similar Compounds
1,3,5-Trimethyl-1H-pyrazole: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
1,5-Dimethyl-1H-pyrazole: Lacks the cyclobutane carboxylic acid group, leading to different chemical properties and uses.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine:
Uniqueness: 1-(1,5-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid is unique due to the presence of both the pyrazole ring and the cyclobutane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-8(11-12(7)2)10(9(13)14)4-3-5-10/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
AUUUJPKQDXPANV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C2(CCC2)C(=O)O |
Origin of Product |
United States |
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